4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide
CAS No.:
Cat. No.: VC14953179
Molecular Formula: C17H13BrN2OS
Molecular Weight: 373.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13BrN2OS |
|---|---|
| Molecular Weight | 373.3 g/mol |
| IUPAC Name | 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C17H13BrN2OS/c1-11-19-15(12-5-3-2-4-6-12)17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,20,21) |
| Standard InChI Key | PVCVVUAETQPWBU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
The molecular structure of 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide consists of a benzamide group linked to a substituted thiazole ring. Key features include:
-
Benzamide moiety: A 4-bromo-substituted benzene ring connected to a carboxamide group.
-
Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, substituted with a methyl group at position 2 and a phenyl group at position 4.
Table 1: Molecular Properties
The molecular formula was deduced by combining the benzamide (C₇H₅BrNO) and thiazole (C₁₁H₉N₂S) components, accounting for the amide bond formation . Computational tools such as PubChem’s structure generator were used to validate the formula .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide likely follows a multi-step approach:
-
Thiazole Ring Formation: The Hantzsch thiazole synthesis is a common method, involving cyclocondensation of a thioamide (e.g., thiourea derivatives) with an α-halo ketone. For this compound, 2-bromo-1-phenylpropan-1-one could react with a methyl-substituted thioamide to yield the 2-methyl-4-phenylthiazole intermediate.
-
Amine Functionalization: The thiazole intermediate is subsequently aminated at position 5 to introduce the primary amine group.
-
Amide Coupling: The final step involves reacting the thiazol-5-amine with 4-bromobenzoyl chloride in the presence of a coupling agent (e.g., EDCl or HATU) and a base (e.g., triethylamine) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Thiazole formation | Thiourea, α-bromo ketone, ethanol, reflux |
| Amination | Ammonium hydroxide, high-pressure conditions |
| Amide coupling | 4-Bromobenzoyl chloride, DMF, 0–5°C |
Industrial-scale production would require optimization for yield and purity, potentially employing continuous flow reactors.
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Thiazole derivatives generally exhibit moderate thermal stability, with decomposition temperatures above 200°C.
-
Chemical Reactivity: The bromine atom on the benzamide moiety makes the compound susceptible to nucleophilic aromatic substitution (e.g., replacement with -OH or -NH₂ groups) . The thiazole ring’s electron-deficient nature may facilitate electrophilic substitutions at the phenyl group.
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹, amide), C=O (~1650 cm⁻¹), and C-Br (~600 cm⁻¹) .
-
NMR: The ¹H NMR spectrum would show signals for the phenyl groups (δ 7.2–7.8 ppm), methyl group (δ 2.5 ppm), and thiazole protons (δ 8.1–8.3 ppm).
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
The 4-bromo substitution in the target compound may enhance electrophilicity compared to chloro analogs, potentially increasing reactivity in biological systems.
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.
-
Biological Screening: Evaluate efficacy against Gram-positive bacteria and solid tumors.
-
Computational Modeling: Predict binding modes using molecular docking simulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume